molecular formula C43H50N4O8S4 B1139177 DOTA derivative

DOTA derivative

Cat. No.: B1139177
M. Wt: 879.1 g/mol
InChI Key: STNZNCWQNMGRIM-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used in the field of biomedical imaging and radiopharmaceuticals. These compounds are known for their ability to form stable complexes with a variety of metal ions, making them valuable in diagnostic and therapeutic applications. DOTA derivatives are particularly significant in magnetic resonance imaging (MRI), positron emission tomography (PET), single photon emission computed tomography (SPECT), and fluorescence imaging .

Preparation Methods

DOTA derivatives can be synthesized through various methods, including solid-phase synthesis and solution-phase synthesis. One common approach involves the preparation of DOTA from cyclen (1,4,7,10-tetraazacyclododecane) on solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of molecular imaging and therapy agents . Another method involves the use of commercial DOTA-tris (t-Bu ester), which is linked to peptides and radiolabeled with gallium-68 . Industrial production methods often involve large-scale synthesis using similar strategies, ensuring high purity and cost-effectiveness.

Chemical Reactions Analysis

DOTA derivatives undergo various chemical reactions, including nucleophilic substitution, complexation, and radiolabeling. For example, a novel chelator of DOTA functionalized by adamantane was synthesized by nucleophilic substitution of 1,4,7-Tris (tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane with N-(adamantan-1-yl) bromoacetamide . Common reagents used in these reactions include bromoacetyl chloride, thionyl chloride, and triethylamine . The major products formed from these reactions are DOTA derivatives with various functional groups, which can be further used in biomedical applications.

Mechanism of Action

The mechanism of action of DOTA derivatives involves their ability to form stable complexes with metal ions. The central 12-membered tetraaza ring of DOTA coordinates with metal ions through its four nitrogen atoms and four carboxylate groups . This high affinity for metal ions allows DOTA derivatives to effectively sequester radiometals, directing them to specific molecular targets in vivo. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells for imaging or therapy.

Comparison with Similar Compounds

DOTA derivatives are often compared with other chelating agents such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and diethylenetriaminepentaacetic acid (DTPA). While DOTA is known for its exceptional in vivo stability and versatility in complexing a variety of metal ions, NOTA and DTPA also have their unique advantages . For example, NOTA derivatives are often used for radiolabeling with copper-64, while DTPA derivatives are used in MRI contrast agents with gadolinium . The choice of chelating agent depends on the specific requirements of the application, such as the type of metal ion and the desired stability of the complex.

Properties

IUPAC Name

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNZNCWQNMGRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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